Product packaging for Bis(2-(diphenylphosphino)ethyl)amine(Cat. No.:CAS No. 66534-96-1)

Bis(2-(diphenylphosphino)ethyl)amine

Cat. No.: B3192937
CAS No.: 66534-96-1
M. Wt: 441.5 g/mol
InChI Key: RNRYVHUOQODQHG-UHFFFAOYSA-N
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Description

Significance of Aminodiphosphine Ligands in Modern Chemistry

Aminophosphine (B1255530) ligands, which incorporate both "hard" nitrogen and "soft" phosphorus donor atoms, have become increasingly popular in synthetic and catalytic chemistry. researchgate.netsigmaaldrich.com This class of ligands is integral to the preparation of essential alcohols and amines used across the pharmaceutical, agrochemical, and fine chemical industries. sigmaaldrich.com The growth in their application is partly due to the development of convenient synthetic routes to produce a wide array of these ligands. sigmaaldrich.com

The presence of both phosphorus and nitrogen donor atoms allows for fine-tuning of the electronic and steric properties of the metal complexes they form. This versatility makes them highly effective in a range of catalytic processes, including hydrogenation and polymerization reactions. tandfonline.comrsc.org For instance, ruthenium complexes bearing aminophosphine ligands have shown excellent activity and selectivity in the hydrogenation of ketones. sigmaaldrich.com The combination of a Lewis basic amine and phosphine (B1218219) donors in one molecule provides a unique electronic environment at the metal center, which can lead to enhanced catalytic performance compared to ligands with only one type of donor atom.

Evolution of Multidentate Phosphine Ligand Architectures

The field of organometallic chemistry has been profoundly shaped by the development of phosphine ligands. The journey began with simple monodentate phosphines, such as triphenylphosphine, which were crucial in the development of landmark catalysts like Wilkinson's catalyst for hydrogenation. cfmot.de Chemists soon recognized that connecting two or more phosphine groups within a single molecule to create bidentate or polydentate ligands led to more stable metal complexes due to the chelate effect.

This led to the evolution of more complex ligand architectures. The next step in this evolution was the incorporation of different types of donor atoms into the phosphine backbone, creating "heterodentate" ligands. core.ac.uk By introducing atoms like nitrogen, oxygen, or sulfur, researchers could create ligands with a combination of hard and soft donor sites. core.ac.uk This modular approach allows for the synthesis of a vast library of ligands where the steric and electronic properties can be precisely controlled by modifying the substituents on the phosphorus and nitrogen atoms, as well as the length and flexibility of the linking chains. rsc.org This targeted design of multidentate ligands, including P,N,P systems like Bis(2-(diphenylphosphino)ethyl)amine, has been instrumental in advancing the field of homogeneous catalysis, enabling the development of highly active and selective catalysts for a wide range of chemical transformations. rsc.orggessnergroup.com

Structural Attributes and Versatility of this compound

The utility of this compound stems from its distinct structural features. The molecule is built around a central secondary amine, which provides a nitrogen donor site, connected via two flexible ethylene (B1197577) (-CH2CH2-) bridges to two diphenylphosphino ((C6H5)2P-) groups, which act as phosphorus donor sites. nih.gov This P,N,P arrangement allows it to act as a tridentate, or "pincer," ligand, binding to a metal center in a meridional fashion. acs.org

The flexibility of the ethyl backbone is a key attribute, enabling the ligand to accommodate the geometric preferences of a wide variety of transition metals, including palladium, platinum, ruthenium, and iron. researchgate.netnih.gov This adaptability allows for the formation of stable square planar or octahedral complexes. wikipedia.org The steric bulk of the four phenyl groups on the phosphorus atoms creates a defined pocket around the metal center, which can influence the selectivity of catalytic reactions. smolecule.com This combination of a flexible backbone and tunable steric and electronic properties makes this compound a versatile and powerful ligand in the design of metal complexes for catalysis and materials science. researchgate.net

Table 1: Physical and Chemical Properties of this compound

Property Value
IUPAC Name 2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine
CAS Number 66534-96-1
Molecular Formula C28H29NP2
Molecular Weight 441.5 g/mol

Data sourced from PubChem. nih.gov

Table 2: Selected Catalytic Applications of this compound Complexes

Metal Center Reaction Type Substrate Outcome
Ruthenium(II) Hydrogenation Ketones (e.g., 2-tert-butylcyclohexanone) Highly selective synthesis of cis-alcohols.
Iron(II) Ring-Opening Polymerization ε-caprolactone Efficient polymerization to produce high molecular weight polycaprolactone.

This table presents examples of catalytic applications and is not exhaustive. Results are based on findings in cited research literature. sigmaaldrich.comresearchgate.netnih.govsemanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29NP2 B3192937 Bis(2-(diphenylphosphino)ethyl)amine CAS No. 66534-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRYVHUOQODQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NP2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331012
Record name bis(2-(diphenylphosphino)ethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66534-96-1
Record name bis(2-(diphenylphosphino)ethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis 2 Diphenylphosphino Ethyl Amine and Derivatives

Established Synthetic Pathways for the Parent Compound

The synthesis of Bis(2-(diphenylphosphino)ethyl)amine, a key tridentate PNP ligand, is primarily achieved through well-established nucleophilic substitution reactions.

Alkylation and Phosphine (B1218219) Substitution Routes

The most prevalent and direct method for synthesizing this compound involves the reaction of a diphenylphosphide salt with a bis(2-haloethyl)amine. The synthesis typically starts from bis(2-chloroethyl)amine (B1207034) hydrochloride, which is neutralized to the free amine. This amine is then reacted with a strong phosphide (B1233454) nucleophile, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂).

Lithium diphenylphosphide is commonly prepared in situ by the reaction of chlorodiphenylphosphine (B86185) with two equivalents of lithium metal in a suitable solvent like tetrahydrofuran (B95107) (THF). Alternatively, it can be generated by the deprotonation of diphenylphosphine (B32561) with an organolithium reagent such as n-butyllithium.

Neutralization: (ClCH₂CH₂)₂NH·HCl + NaOH → (ClCH₂CH₂)₂NH + NaCl + H₂O

Phosphide Formation: Ph₂PCl + 2 Li → LiPPh₂ + LiCl

Nucleophilic Substitution: (ClCH₂CH₂)₂NH + 2 LiPPh₂ → (Ph₂PCH₂CH₂)₂NH + 2 LiCl

This synthetic route provides a reliable and scalable method for the preparation of the parent ligand. The product is typically isolated as the free amine or its hydrochloride salt. harvard.edu

StepReactantsReagentsProduct
1Bis(2-chloroethyl)amine hydrochlorideSodium hydroxide (B78521) (NaOH)Bis(2-chloroethyl)amine
2ChlorodiphenylphosphineLithium metal (Li)Lithium diphenylphosphide
3Bis(2-chloroethyl)amine, Lithium diphenylphosphide-This compound

This interactive table summarizes the key steps in the alkylation and phosphine substitution route.

Another related approach is the Michael addition of a primary amine to vinylphosphines. This method can be used to prepare compounds with the R-N(CH₂CH₂PPh₂)₂ structure.

Considerations for Inert Atmosphere Synthesis

Tertiary phosphines, including this compound, are susceptible to oxidation by atmospheric oxygen, which converts the phosphorus(III) center to a phosphorus(V) phosphine oxide. This oxidation process is often irreversible and results in a ligand with significantly different electronic and coordinating properties, rendering it ineffective for many catalytic applications.

Therefore, it is crucial to conduct the synthesis, purification, and handling of this compound under an inert atmosphere, such as dry nitrogen or argon. smolecule.com This involves the use of Schlenk line techniques or gloveboxes to rigorously exclude oxygen and moisture. Solvents should be thoroughly deoxygenated prior to use, typically by sparging with an inert gas or by freeze-pump-thaw cycles. The final product should also be stored under inert conditions to ensure its long-term stability and purity.

Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold is of significant interest for applications in asymmetric catalysis. The primary strategy involves the use of chiral amine precursors.

Incorporation of Stereogenic Centers via Chiral Amine Precursors

A robust method for preparing chiral derivatives of this compound is to start the synthesis with an enantiomerically pure primary amine. This chiral amine serves as the foundation upon which the bis(2-(diphenylphosphino)ethyl) arms are constructed.

A well-documented example is the synthesis of (R)- and (S)-sec-Butylthis compound. acs.org The synthesis begins with commercially available chiral (R)- or (S)-sec-butylamine. The general synthetic sequence is outlined below:

Ethoxylation: The chiral primary amine is reacted with ethylene (B1197577) oxide to introduce two hydroxyethyl (B10761427) groups, forming the corresponding chiral N,N-bis(2-hydroxyethyl)amine derivative.

Chlorination: The diol is then converted to the dichloride using a chlorinating agent like thionyl chloride (SOCl₂), yielding the chiral N,N-bis(2-chloroethyl)amine. This step is often performed in a way that generates the hydrochloride salt, which can be neutralized before the next step.

Phosphination: Finally, the chiral dichloride is reacted with two equivalents of a diphenylphosphide salt (e.g., LiPPh₂) to yield the final chiral aminodiphosphine ligand. acs.org

PrecursorKey StepsFinal Chiral Ligand
(R)-sec-Butylamine1. Reaction with ethylene oxide2. Chlorination with SOCl₂3. Reaction with LiPPh₂(R)-sec-Butylthis compound
(S)-sec-Butylamine1. Reaction with ethylene oxide2. Chlorination with SOCl₂3. Reaction with LiPPh₂(S)-sec-Butylthis compound

This interactive table illustrates the synthetic pathway to chiral derivatives using chiral amine precursors.

This modular approach allows for the incorporation of a wide variety of chiral groups at the nitrogen atom, provided the corresponding chiral primary amine is available.

Functionalization and Derivatization Strategies

The secondary amine functionality in this compound serves as a versatile handle for a variety of chemical modifications. These modifications allow for the fine-tuning of the ligand's steric and electronic properties, as well as the introduction of new functionalities for applications such as immobilization, water solubilization, or altered reactivity.

Acylation of the secondary amine in this compound provides a straightforward method for introducing a wide range of functional groups. The reaction typically involves treating the parent amine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the generated acid.

This strategy has been employed to attach polymerizable groups, tethers for solid-phase synthesis, or moieties that can alter the ligand's coordination properties. For example, reaction with acryloyl chloride can introduce a polymerizable vinyl group, allowing the ligand to be incorporated into a polymer matrix. acs.org The general scheme for acylation is shown below:

(Ph₂PCH₂CH₂)₂NH + RCOCl → (Ph₂PCH₂CH₂)₂NCOR + HCl

Researchers have successfully synthesized a variety of acylated derivatives to create functional chelating diphosphines. acs.org These reactions are typically high-yielding and allow for systematic modification of the ligand's properties.

Table 1: Examples of Acylation Reactions

Acylating AgentResulting Functional GroupPotential ApplicationReference
Acryloyl Chloride-C(O)CH=CH₂Immobilization via polymerization acs.org
Acetyl Chloride-C(O)CH₃Modification of electronic properties acs.org
Biotinyl N-hydroxysuccinimide esterBiotin moietyBioconjugation acs.org

Introduction of Water-Solubilizing Moieties

To extend the application of catalysts based on this compound to aqueous media, water-solubilizing groups can be introduced. This is often achieved by reacting the amine with reagents containing sulfonate or carboxylate groups. acs.org A common strategy involves the acylation of the amine with a molecule that already contains a solubilizing group, for instance, a sulfonated acyl chloride.

The introduction of these polar functional groups imparts water solubility to the resulting ligand and its metal complexes, which is highly desirable for biphasic catalysis, allowing for easy separation of the catalyst from the organic product phase. acs.org For example, reacting the ligand with a reagent like 3-(chlorosulfonyl)benzoyl chloride could introduce a sulfonate group after hydrolysis.

Table 2: Strategies for Water Solubilization

ReagentFunctional Group IntroducedMethodReference
Carboxy- or sulfo-substituted acyl chloridesAmide with pendant -COOH or -SO₃HAcylation acs.org
Succinic anhydrideAmide with pendant -COOHAcylation acs.org

Formation of Phosphine Oxide and Chalcogenide Derivatives

The phosphorus atoms in this compound are susceptible to oxidation, a reaction that can be either an undesirable side reaction or a deliberate synthetic strategy. The corresponding phosphine oxides, sulfides, and selenides can be prepared by reacting the diphosphine with suitable oxidizing agents. researchgate.netresearchgate.net

Phosphine Oxides: The diphosphine oxide can be synthesized by controlled oxidation using reagents like hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net This transformation is sometimes used as a protection strategy during the synthesis of complex ligands, where the phosphine is masked as the more stable phosphine oxide during other chemical manipulations and later reduced back to the phosphine. researchgate.net

Phosphine Sulfides and Selenides: The corresponding diphosphine sulfide (B99878) and selenide (B1212193) derivatives are readily prepared by reacting the parent diphosphine with elemental sulfur (S₈) or selenium (Se), respectively. researchgate.netresearchgate.net These reactions typically proceed in good yields.

These chalcogenide derivatives exhibit different coordination properties compared to the parent phosphine and are studied for their own unique chemical and catalytic activities.

Table 3: Synthesis of Chalcogenide Derivatives

ReagentDerivative FormedTypical ConditionsReference
Hydrogen Peroxide (H₂O₂)Bis(phosphine oxide)Aqueous solution, room temperature researchgate.netresearchgate.net
Elemental Sulfur (S₈)Bis(phosphine sulfide)THF, room temperature researchgate.netresearchgate.net
Elemental Selenium (Se)Bis(phosphine selenide)THF, room temperature researchgate.netresearchgate.net

Purification Techniques in Ligand Synthesis

The purification of this compound and its derivatives requires careful consideration due to the air-sensitivity of the phosphine moieties. researchgate.net Rigorous inert atmosphere techniques (e.g., using a Schlenk line or a glovebox) are often necessary to prevent oxidation to the corresponding phosphine oxide.

Common purification methods include:

Crystallization: Recrystallization from appropriate solvents is a widely used method to obtain high-purity crystalline material. For instance, recrystallization from methanol (B129727) has been reported for similar aminophosphine (B1255530) ligands. nih.gov

Column Chromatography: Chromatography on silica (B1680970) gel or alumina (B75360) is another effective technique. However, care must be taken as the acidic nature of silica gel can sometimes lead to ligand degradation or oxidation. Using a neutral support like activated alumina can be advantageous. nih.gov The process often involves eluting with a non-polar solvent mixture, such as hexane (B92381) and toluene (B28343). nih.gov In some cases, chromatography can be performed under aerobic conditions if the ligand has been converted to a more stable derivative, such as a phosphine oxide or a borane (B79455) adduct. researchgate.net

Use of Borane Adducts: Tertiary phosphines readily form stable adducts with borane (BH₃). These phosphine-borane complexes are generally air-stable crystalline solids that are easier to handle and purify by standard techniques like chromatography. The phosphine can be regenerated from the borane adduct by treatment with a suitable amine, such as diethylamine (B46881) or morpholine. researchgate.net

Extraction: Solid-liquid or liquid-liquid extraction can be employed, particularly for separating the product from reaction byproducts or salts. The choice of solvent is crucial for efficient separation. nih.gov

The final purity is typically assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H NMR), mass spectrometry, and elemental analysis. researchgate.net

Coordination Chemistry of Bis 2 Diphenylphosphino Ethyl Amine Metal Complexes

Overview of Metal Complexation Principles

The formation and properties of metal complexes with Bis(2-(diphenylphosphino)ethyl)amine are governed by fundamental principles of coordination chemistry, including the ligand's denticity, the formation of stable chelate rings, and the electronic and steric influences it exerts on the metal center.

Denticity and Coordination Modes (Bidentate, Tridentate, Bridging)

This compound, systematically known as HN(CH₂CH₂PPh₂)₂, possesses three potential donor atoms: two phosphorus atoms and one nitrogen atom. This structure allows for versatile coordination behavior.

Bidentate (P,P) Coordination: The most common coordination mode for this ligand involves the two phosphorus atoms binding to a single metal center. This bidentate chelation is favored in many systems due to the strong affinity of soft phosphine (B1218219) donors for late transition metals. In this mode, the central amine group may or may not be involved in further interactions.

Tridentate (P,N,P) Coordination: The ligand can also coordinate in a tridentate fashion, utilizing both phosphorus atoms and the central nitrogen atom. This results in a pincer-like arrangement around the metal center. This mode is often observed with metals that can accommodate higher coordination numbers and forms a more rigid complex structure. For instance, Rhodium(III) complexes have been shown to favor tridentate P,N,P coordination in octahedral geometries. When binding to an octahedral metal center, it can form either facial (fac) or meridional (mer) isomers.

Bridging Coordination: In polynuclear complexes, the ligand can act as a bridge between two or more metal centers. This can occur in several ways, for example, with each phosphorus atom coordinating to a different metal ion.

Chelate Ring Formation and Conformation

In the common bidentate (P,P) coordination mode , the ligand forms a six-membered chelate ring (M–P–C–C–N–C–C–P). Six-membered rings are generally flexible and can adopt various conformations, such as chair, boat, or twist-boat, to minimize steric strain.

When the ligand acts in a tridentate (P,N,P) fashion , it forms two fused five-membered chelate rings (M–P–C–C–N and N–C–C–M). Five-membered rings are typically less flexible than six-membered rings and often adopt envelope or twist conformations. The formation of these fused rings in a pincer complex imparts significant thermodynamic stability.

The specific conformation adopted in the solid state is determined by minimizing intramolecular steric repulsions and optimizing crystal packing forces.

Steric and Electronic Influence of the Ligand on Metal Centers

Phosphine ligands are well-known for the tunability of their steric and electronic properties, which in turn dictates the properties and reactivity of their metal complexes.

Electronic Effects: The phosphorus atoms in this compound are effective σ-donors and π-acceptors. The lone pair on phosphorus donates electron density to the metal (σ-donation), while the empty d-orbitals on the phosphorus can accept electron density back from the metal (π-backbonding). The presence of four electron-withdrawing phenyl groups on the phosphorus atoms modulates these properties. The central amine group can also influence the electronic nature of the complex, particularly when it is involved in coordination.

Steric Effects: The bulk of the four phenyl groups on the phosphorus atoms creates significant steric hindrance around the metal center. This steric bulk can influence the coordination number of the metal, the geometry of the complex, and the accessibility of substrates to the metal center in catalytic applications. A common measure of the steric bulk of a phosphine ligand is the Tolman cone angle. While a specific value for this compound is not readily available, it is expected to be substantial due to the two diphenylphosphino moieties. This steric crowding can protect the metal center and influence the selectivity of catalytic reactions.

Formation of Transition Metal Complexes

The versatile coordination behavior of this compound allows it to form stable complexes with a variety of transition metals. The synthesis and characterization of its Palladium(II) and Nickel(II) complexes have been of particular interest.

Palladium(II) Complexes: Synthesis and Structural Characterization

Palladium(II) complexes are widely used as catalysts in organic synthesis. The reaction of this compound with palladium(II) salts yields stable complexes, typically with a square-planar geometry.

A representative synthesis involves the reaction of the ligand with a suitable palladium(II) precursor, such as [PdI₄]²⁻. This leads to the formation of the cationic complex [Pd{HN(CH₂CH₂PPh₂)₂}I]I. Single-crystal X-ray diffraction analysis of this complex reveals important structural details. In this complex, the ligand coordinates to the palladium center in a tridentate P,N,P fashion. The geometry around the palladium(II) ion is distorted square-planar, with the two phosphorus atoms, the nitrogen atom, and one iodide ion occupying the coordination sites.

Selected Structural Parameters for [Pd{HN(CH₂CH₂PPh₂)₂}I]I
Parameter Value
Coordination GeometryDistorted Square-Planar
Denticity of LigandTridentate (P,N,P)
Pd-P1 Bond Length2.253(6) Å
Pd-P2 Bond Length2.251(6) Å
Pd-N Bond Length2.19(2) Å
Pd-I Bond Length2.671(3) Å
P1-Pd-P2 Bond Angle164.9(2)°
P1-Pd-N Bond Angle83.1(5)°
P2-Pd-N Bond Angle82.2(5)°
N-Pd-I Bond Angle176.6(4)°

Data derived from the crystal structure of [Pd{HN(CH2CH2PPh2)2}I]I.

The P-Pd-P bond angle of 164.9(2)° deviates significantly from the ideal 180° for a linear P-Pd-P arrangement, highlighting the geometric constraints imposed by the fused five-membered chelate rings. The Pd-P and Pd-N bond lengths are within the typical range for such complexes.

Nickel(II) Complexes: Geometric and Electronic Structures

Nickel(II) complexes exhibit a fascinating diversity in their geometric and electronic structures, often existing in an equilibrium between different spin states and coordination geometries. The coordination of this compound to Nickel(II) can lead to both diamagnetic square-planar and paramagnetic octahedral or tetrahedral complexes.

The reaction of this compound (PNP) with nickel(II) halides, such as NiCl₂, typically yields complexes of the type [Ni(PNP)X₂]. The resulting geometry and electronic structure are highly dependent on the reaction conditions and the nature of the anion.

For example, five-coordinate, high-spin Nickel(II) complexes with the general formula [Ni(PNP)X]Y (where X and Y are halides) have been synthesized. These complexes often adopt a trigonal bipyramidal geometry. The magnetic susceptibility measurements for these complexes indicate the presence of two unpaired electrons, which is characteristic of a high-spin d⁸ configuration.

Properties of a Representative High-Spin Nickel(II) Complex
Property Value/Description
Formula Type[Ni(PNP)X]Y
Coordination Number5
GeometryTrigonal Bipyramidal
Spin StateHigh-Spin (S=1)
Magnetic Moment (µeff)~3.2 B.M.

In other cases, depending on the co-ligands, four-coordinate square-planar complexes can be formed. These complexes are typically low-spin (S=0) and therefore diamagnetic. The electronic spectrum of these square-planar complexes is characterized by d-d transitions in the visible region. The balance between the square-planar and higher coordination geometries is delicate and can be influenced by factors such as solvent and temperature.

Ruthenium(II) Complexes: Preparation and Unique Coordination

The coordination chemistry of this compound with ruthenium(II) has garnered significant interest, leading to the synthesis of various complexes with potential applications in catalysis and medicinal chemistry. A common synthetic route to these complexes involves the reaction of the ligand with suitable ruthenium(II) precursors, such as [RuCl2(p-cymene)]2. For instance, the reaction of a bis-phosphino-amine ligand with [RuCl2(p-cymene)]2 and NaBF4 in methanol (B129727) at room temperature yields the corresponding [RuCl(p-cym)(Ph2P)2NR][BF4] complexes as orange solids. nih.gov This method provides a straightforward approach to half-sandwich "piano-stool" ruthenium(II) complexes. nih.govdigitellinc.com

These ruthenium(II) complexes exhibit notable structural diversity. While some ligands act as monodentate coordinators through the amine or pyridine (B92270) nitrogen, others, like bis(2-pyridylmethyl)amine, can lead to the formation of different isomers, such as cis,fac- and trans,fac-[Ru(bpma)(CO)2Cl]+. researchgate.net The specific coordination mode is influenced by reaction conditions like the solvent and temperature. For example, the reaction of depolymerized [Ru(CO)2Cl2]n with bis(2-pyridylmethyl)amine in ethanol (B145695) at room temperature affords a cis,cis-[Ru(κ2-bpma)(CO)2Cl2] complex. researchgate.net

The stability and reactivity of these complexes are also of interest. For example, some ruthenium(II) complexes with phosphine ligands have been investigated for their interactions with DNA, suggesting potential anticancer applications. digitellinc.com The electronic and steric properties of the phosphine ligand play a crucial role in the stability and reactivity of the resulting ruthenium(II) complexes.

Iridium(I) and Iridium(III) Complexes: Hydride and Ortho-metalated Species

The reaction of this compound and related diphosphine ligands with iridium precursors leads to the formation of both Iridium(I) and Iridium(III) complexes. A common starting material for the synthesis of Iridium(I) complexes is the chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]2. Its reaction with diphosphine ligands in a 1:2 ratio in toluene (B28343) produces complexes of the type [Ir(COD)(diphosphine)Cl]. morressier.com These can be readily converted to their tetraphenylborate (B1193919) salts. morressier.com

These Iridium(I) complexes are versatile precursors for the synthesis of Iridium(III) hydride species. For example, they can react with small molecules like H2 to form iridium dihydride complexes. morressier.com Furthermore, reactions with primary and secondary silanes can lead to the oligomerization of the silanes and the release of molecular hydrogen, which then reacts with the iridium complex to produce a mixture of cis- and trans-iridium dihydride species. morressier.com Silica-grafted 16-electron iridium(III) monohydride species have also been prepared from the reaction of dihydride complexes with surface silanols of mesoporous silica (B1680970). nih.gov

Ortho-metalation is another important reaction pathway in iridium chemistry with phosphine ligands. Cyclometalated iridium(III) complexes, which contain a metal-carbon σ bond, have been synthesized and are of interest due to their luminescent properties and potential applications in bioimaging and as phosphorescent materials. nih.govnih.gov The synthesis of these complexes often involves the reaction of an iridium precursor like IrCl3·xH2O with the cyclometalating ligand to form a dimer, which then reacts with an ancillary ligand to yield the final monomeric complex. mdpi.com

Rhodium(I) Complexes: Cationic and Neutral Species

Rhodium(I) complexes with diphosphine ligands, including those structurally similar to this compound, are well-established in coordination chemistry and catalysis. The synthesis of these complexes typically involves the reaction of a labile Rhodium(I) precursor, such as [Rh(COD)2]BF4 or [Rh(CO)2Cl]2, with the diphosphine ligand.

Cationic Rhodium(I) complexes are readily prepared by reacting the diphosphine ligand with a precursor like [Rh(COD)2]BF4 in a suitable solvent like dichloromethane (B109758) or acetone. The cyclooctadiene (COD) ligand is easily displaced by the stronger donating phosphine ligand, resulting in the formation of [Rh(diphosphine)(COD)]BF4 or, with an excess of the diphosphine, [Rh(diphosphine)2]BF4. These cationic complexes often feature a square-planar geometry around the rhodium center.

Neutral Rhodium(I) complexes can be synthesized using precursors like [Rh(CO)2Cl]2. The reaction with a diphosphine ligand typically leads to the displacement of the carbonyl ligands and the formation of complexes such as [RhCl(CO)(diphosphine)] or, through bridge-splitting reactions, dinuclear complexes. The nature of the product depends on the stoichiometry and reaction conditions. These neutral complexes are also generally square-planar and are important catalysts for a variety of organic transformations, including hydrogenation and hydroformylation.

Gold(I), Iron, Manganese, Chromium, and Platinum Complexes

The coordination chemistry of this compound and its analogues extends to a variety of other transition metals.

Gold(I) Complexes: Gold(I) complexes of phosphine ligands are readily synthesized. A common method involves the reaction of a gold(I) precursor like [Au(tht)Cl] (tht = tetrahydrothiophene) with the phosphine ligand in a solvent like dichloromethane. nih.gov This ligand substitution reaction typically yields linear, two-coordinate gold(I) complexes. nih.govacademie-sciences.fr Dinuclear gold(I) complexes containing bis(diphenylphosphino)alkanes have also been synthesized and characterized. rsc.org

Iron Complexes: Iron(II) complexes with diphosphine ligands have been prepared and studied. For example, a series of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines were reacted with iron chloride to form their corresponding iron(II) complexes, which were found to exist in either mono- or di-nuclear forms. nih.gov The coordination geometry around the iron center in these complexes can vary, and they have been investigated for their catalytic activity. nih.gov

Manganese Complexes: Manganese(I) complexes containing diphosphine ligands have been synthesized and characterized. uchile.cl More recently, manganese-based catalysts with both chelating diphosphine and mixed-donor phosphinoamine ligands have been reported for the upgrading of ethanol and methanol to isobutanol. nih.gov These studies highlight the potential of manganese diphosphine complexes in catalysis.

Chromium Complexes: While less common in the provided literature, chromium can form a variety of complexes with phosphine ligands in different oxidation states. The synthesis of such complexes would typically involve the reaction of a suitable chromium precursor, such as CrCl3(THF)3 or Cr(CO)6, with the diphosphine ligand under appropriate conditions, which could lead to octahedral Cr(III) or Cr(0) complexes, respectively.

Platinum Complexes: Platinum(II) complexes with diphosphine ligands are well-known. They are typically synthesized by reacting a Pt(II) precursor, such as K2[PtCl4] or [PtCl2(COD)], with the diphosphine ligand. These reactions often yield square-planar cis-[PtCl2(diphosphine)] complexes. nih.gov The reactivity of these complexes has been explored, including the displacement of the chloride ligands by other groups.

Structural Elucidation of Metal Complexes

Single-Crystal X-Ray Diffraction Analysis

For instance, the solid-state structures of palladium(II) and platinum(II) complexes with N,N-bis(diphenylphosphino)ethylaniline derivatives have been determined by SCXRD, revealing a distorted square-planar coordination geometry for the metal ion in both cases. researchgate.net Similarly, the crystal structures of several ruthenium(II) complexes have been confirmed by this technique, providing insights into their isomeric forms. researchgate.net In the case of gold(I) complexes, SCXRD has been used to confirm the linear coordination geometry around the gold center in dinuclear species. rsc.org The detailed structural information obtained from SCXRD is crucial for understanding the structure-property relationships of these metal complexes.

The table below summarizes some of the crystallographic data for metal complexes with ligands related to this compound.

ComplexCrystal SystemSpace GroupKey Structural Features
Palladium(II) complex of N,N-bis(diphenylphosphino)ethylanilineMonoclinicP2(1)/cDistorted square-planar geometry
Platinum(II) complex of N,N-bis(diphenylphosphino)ethylanilineMonoclinicP2(1)/cDistorted square-planar geometry
cis- and trans-[Ru((PPh2)2NCH2–C4H3S)2Cl2]Structures of both isomers determined
Au2(Bdbp)2(Dppe)2Dinuclear species with linearly coordinated Au(I)

Advanced NMR Spectroscopy for Metal-Ligand Interactions (e.g., 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of metal complexes in solution. While 1H and 13C NMR provide information about the organic backbone of the ligand, 31P NMR is particularly powerful for studying complexes of phosphine ligands. researchgate.net The 31P nucleus is 100% abundant and has a spin of 1/2, making it highly sensitive for NMR experiments.

The chemical shift (δ) in 31P NMR is very sensitive to the electronic environment of the phosphorus atom. Upon coordination to a metal center, the 31P chemical shift of the ligand typically moves downfield. The magnitude of this coordination shift provides information about the nature of the metal-ligand bond. For example, in gold(I) complexes of (2-aminoethyl)diphenylphosphine, the 31P NMR chemical shifts are significantly different from that of the free ligand. researchgate.net

Furthermore, coupling between the 31P nucleus and other NMR-active nuclei, such as 195Pt (in platinum complexes) or another 31P nucleus in a polyphosphine ligand, provides valuable structural information. For instance, the 31P NMR spectrum of a chelated dppe ligand in a platinum complex shows two different phosphorus signals, both coupled to 195Pt, confirming the bidentate coordination mode. rsc.org The magnitude of the 1J(Pt-P) coupling constant can give insights into the trans influence of the ligand opposite to the phosphorus atom. In some cases, the exchange between free and complexed ligand is slow on the NMR timescale, allowing for the observation of separate signals for both species and enabling the determination of complex formation constants. nih.gov

The table below presents typical 31P NMR chemical shift ranges for this compound and related ligands in their free and complexed states.

State of LigandTypical 31P NMR Chemical Shift (δ, ppm)Key Observations
Free Ligand-20 to 0Sharp singlet
Coordinated to a Metal Center+10 to +60 (can vary significantly)Downfield shift upon coordination; may show coupling to the metal center or other nuclei

Mass Spectrometry Techniques in Complex Characterization

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), serves as a powerful analytical tool for the characterization of metal complexes involving this compound and related PNP-type ligands. nih.gov ESI is considered a "soft ionization" technique, which allows for the transfer of intact complex ions from solution to the gas phase with minimal fragmentation. uvic.ca This capability is crucial for verifying the molecular weight and composition of newly synthesized coordination compounds. nih.gov

In positive-ion ESI-MS, complexes of this compound are frequently observed as protonated molecules or as adducts with alkali metal ions, such as sodium ([M+Na]⁺). researchgate.net The high-resolution capabilities of modern mass spectrometers enable the determination of the elemental composition of these ions with high accuracy, often with errors of less than 5 ppm, by comparing the calculated and observed mass-to-charge (m/z) ratios. thermofisher.com Furthermore, the characteristic isotopic distribution patterns of the metal center and other elements like chlorine or bromine provide additional confirmation of the complex's identity. thermofisher.com

Tandem mass spectrometry (ESI-MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion through collision-induced dissociation (CID). nih.gov The resulting fragmentation patterns can help elucidate the connectivity within the complex, such as the cleavage of metal-ligand bonds or bonds within the ligand itself. mdpi.comnih.govresearchgate.net For phosphine-based ligands, fragmentation pathways may involve the homolytic cleavage of P–N or P–C bonds. nih.gov By analyzing these characteristic losses, researchers can confirm the ligand structure and its coordination to the metal center.

Table 1: Representative ESI-MS Data for a Hypothetical Metal Complex [M(PNP)X₂]
Observed IonDescriptionSignificance
[M(PNP)X]⁺Loss of an anionic ligand (X⁻)Confirms ligand X is bound to the metal; common in ESI-MS of neutral complexes.
[M(PNP)X₂ + H]⁺Protonated molecular ionProvides molecular weight of the neutral complex.
[M(PNP)X₂ + Na]⁺Sodiated molecular ionCommon adduct, provides confirmation of the molecular weight. researchgate.net
[PNP + H]⁺Protonated free ligandMay be observed from in-source fragmentation or from unreacted ligand in the sample.

Reactivity of this compound Metal Complexes

Ligand substitution is a fundamental reaction class for coordination complexes, where one ligand is replaced by another. libretexts.org The mechanisms of these reactions for complexes of this compound, like other transition metal complexes, generally fall on a continuum between two extremes: the dissociative (D) mechanism and the associative (A) mechanism. libretexts.orgyoutube.com

The dissociative mechanism is a two-step process analogous to the Sₙ1 reaction in organic chemistry. wikipedia.org It begins with the slow cleavage of a metal-ligand bond to form a coordinatively unsaturated intermediate with a lower coordination number. libretexts.orglibretexts.org This intermediate then rapidly reacts with the incoming ligand to form the final product. libretexts.org This pathway is common for coordinatively saturated, 18-electron complexes, as association of a new ligand would require exceeding the stable 18-electron count. libretexts.org The rate of a purely dissociative reaction is independent of the concentration of the incoming ligand (first-order kinetics). libretexts.org

The associative mechanism , analogous to the Sₙ2 reaction, also involves two steps but in the reverse order. wikipedia.org The incoming ligand first attacks the metal center, forming a coordinatively supersaturated intermediate with a higher coordination number. libretexts.org Subsequently, the departing ligand is eliminated from this intermediate. wikipedia.org This pathway is characteristic of coordinatively unsaturated complexes, such as 16-electron square planar d⁸ complexes (e.g., of Pd(II), Pt(II)), which have an accessible coordination site. wikipedia.org The reaction rate for an associative mechanism is dependent on the concentrations of both the metal complex and the incoming ligand (second-order kinetics). wikipedia.org All rate and activation parameters for substitution reactions on similar palladium(II) complexes are consistent with associative mechanisms. rsc.org

Between these two extremes lies the interchange (I) mechanism, which is a concerted process where the incoming ligand enters and the outgoing ligand departs without a discrete, observable intermediate. wikipedia.org This can be further classified as associative interchange (Iₐ) or dissociative interchange (Iₖ), depending on whether bond formation or bond breaking is more significant in the transition state.

The redox behavior of metal complexes with this compound and related PNP pincer ligands is a critical aspect of their chemistry, often investigated using electrochemical techniques like cyclic voltammetry (CV). sathyabama.ac.in These studies reveal the potentials at which the metal-ligand assembly can accept or donate electrons and help determine whether these redox events are metal-centered or ligand-centered.

Complexes featuring this ligand framework can exhibit rich electrochemistry, often involving multiple, distinct redox events. nih.govresearchgate.net The nature of the transition metal plays a paramount role in defining the redox potentials. nih.gov For a series of 3d transition metal complexes with an identical PNP pincer ligand, distinct metal-centered reductions from M(II) to M(0) were observed for Fe, Co, and Ni. nih.gov In contrast, complexes with redox-inactive metals like Zn(II) are used as controls to identify ligand-based redox processes. For example, a Zn(II) complex with a redox-active NNP pincer ligand showed four redox couples, which were all assigned to ligand-based events.

The redox processes can be reversible, quasi-reversible, or irreversible. For instance, a Nickel(II) complex with a PNP ligand showed a reversible metal-centered Ni(II)/Ni(I) couple and other irreversible waves attributed to ligand-based events or ligand dissociation. acs.org In some systems, both metal- and ligand-centered oxidations can be observed. researchgate.net Voltammetric studies of certain M(II) complexes with a non-innocent N₃P₂ ligand framework revealed three quasi-reversible redox couples corresponding to M(II)/M(III) oxidation, ligand-based oxidation, and M(II)/M(I) reduction. researchgate.net This ability of the ligand to act as an electron reservoir, in addition to the redox activity of the metal, is crucial for the development of catalysts for multi-electron transformations. mdpi.com

Table 2: Selected Redox Potentials (V vs. Fc⁺/Fc) for Transition Metal Complexes with PNP-Type Ligands
Complex TypeProcessPotential (V)CharacterReference
[Fe(PNP)Br]⁺Fe(II)/Fe(I)-1.42Reversible nih.gov
[Fe(PNP)Br]⁺Fe(I)/Fe(0)-1.85Irreversible nih.gov
[Co(PNP)Br]⁺Co(II)/Co(I)-0.84Reversible nih.gov
[Co(PNP)Br]⁺Co(I)/Co(0)-1.74Irreversible nih.gov
[Ni(PNP-OH)Br]Ni(II)/Ni(I)-1.35 (E₁/₂)Quasi-reversible acs.org
[Ni(NNP)₂]²⁺Ni(II)/Ni(I)-1.27 (E₁/₂)Reversible
[Ni(NNP)₂]²⁺Ligand Reduction-1.51 (Eₚ,c)Irreversible

Catalytic Applications of Bis 2 Diphenylphosphino Ethyl Amine Metal Complexes

Homogeneous Catalysis Paradigms

The stoichiometry between the Bis(2-(diphenylphosphino)ethyl)amine ligand and the metal precursor is a critical parameter in the formation of the active catalytic species. The ligand-to-metal ratio can influence the coordination sphere of the metal, leading to the formation of different complexes with varying catalytic activities and selectivities. For instance, in many catalytic systems, a 1:1 ligand-to-metal ratio is optimal for generating a well-defined, catalytically active species where the ligand acts as a tridentate pincer.

However, deviations from this ratio can lead to the formation of less active or even inactive species. An excess of the ligand may lead to the formation of bis-ligated complexes, which can be catalytically inactive due to the saturation of the metal's coordination sites. Conversely, an insufficient amount of ligand might result in the presence of unligated metal species, which could lead to undesired side reactions or catalyst decomposition. The precise control of the ligand-to-metal ratio is therefore essential for achieving optimal catalytic performance.

The choice of solvent plays a pivotal role in the outcome of catalytic reactions involving this compound metal complexes. The solvent can influence the solubility of the catalyst and substrates, the stability of catalytic intermediates, and the rate and selectivity of the reaction.

Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly employed for many catalytic applications of these complexes. These solvents are generally good at dissolving the reactants and the catalyst, facilitating a homogeneous reaction environment. For hydrogenation reactions, the choice of solvent can affect the solubility of hydrogen gas, which in turn can influence the reaction rate.

In some instances, the solvent can directly participate in the catalytic cycle by coordinating to the metal center. This coordination can either be beneficial, by stabilizing a reactive intermediate, or detrimental, by blocking a coordination site required for substrate activation. For example, in certain hydrogenation reactions, coordinating solvents can compete with the substrate for binding to the metal center, thereby inhibiting the catalytic activity.

The following table illustrates the general effect of solvent polarity on hydrogenation reactions, a principle that is applicable to catalysis with this compound complexes.

Solvent PropertyPotential Effect on Catalysis
Polarity Can influence the solubility of reactants and stabilize charged intermediates.
Coordinating Ability Can stabilize or destabilize the active catalyst by coordinating to the metal center.
Protic/Aprotic Nature Protic solvents can participate in proton transfer steps, which can be crucial in certain catalytic cycles.

Hydrogenation Processes

Metal complexes of this compound have been extensively investigated as catalysts for various hydrogenation reactions. The ability of the PNP ligand to create a stable yet reactive coordination environment around the metal center is key to its success in these transformations.

The asymmetric hydrogenation of α,β-unsaturated ketones to chiral allylic alcohols is a valuable transformation in organic synthesis. While chiral versions of PNP-type ligands are often employed for such reactions, the specific use of this compound in the asymmetric hydrogenation of unsaturated ketones to produce allylic alcohols is not extensively documented in the reviewed scientific literature. However, related ruthenium complexes with other diphosphine ligands have been shown to be effective for the hydrogenation of ketones. The principles of such catalytic systems often involve the formation of a metal hydride species that delivers hydrogen to the substrate in a stereocontrolled manner.

The chemoselective hydrogenation of a carbon-carbon triple bond in the presence of a double bond is a challenging yet important transformation. Catalysts based on metal complexes of this compound have the potential to exhibit such selectivity. The differentiation between the alkyne and alkene functionalities is typically based on their different coordination strengths to the metal center. Alkynes generally coordinate more strongly than alkenes, allowing for their preferential hydrogenation.

By carefully tuning the reaction conditions, such as hydrogen pressure and temperature, it is often possible to achieve high selectivity for the formation of the corresponding alkene from an alkyne without over-reduction to the alkane. The electronic and steric properties of the this compound ligand can play a significant role in modulating this selectivity.

While specific comparative data for this compound is limited, studies on related iridium complexes with other phosphine (B1218219) ligands have demonstrated successful transfer hydrogenation of terminal alkynes to the corresponding alkenes. acs.org

Transfer hydrogenation is an attractive alternative to using molecular hydrogen, employing organic molecules as hydrogen donors. Iridium and rhodium complexes of PNP-type ligands have shown considerable activity in the transfer hydrogenation of both carbon-carbon and carbon-heteroatom double bonds. researchgate.net

For the reduction of ketones and imines (C=O and C=N bonds), isopropanol (B130326) is a commonly used hydrogen donor. The mechanism is believed to involve the formation of a metal hydride intermediate, which then transfers the hydride to the unsaturated substrate. The resulting alcohol or amine is then released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor.

Iron complexes containing amine(imine)diphosphine ligands, which are structurally related to this compound, have been shown to be highly efficient catalysts for the asymmetric transfer hydrogenation of ketones. acs.org

The following table summarizes the transfer hydrogenation of various ketones using a representative iridium-PNP catalyst system.

SubstrateProductConversion (%)
Acetophenone1-Phenylethanol>99
4-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>99
4-Chloroacetophenone1-(4-Chlorophenyl)ethanol>99
CyclohexanoneCyclohexanol>99

Data is representative of typical results found in the literature for related PNP-metal complexes.

In addition to the reduction of carbonyls and imines, transfer hydrogenation can also be applied to the reduction of carbon-carbon double and triple bonds. Formic acid and its salts are often used as hydrogen donors in these cases. The chemoselective transfer hydrogenation of α,β-unsaturated ketones to the corresponding saturated ketones has been achieved using iridium complexes with pyridine-imidazolidinyl ligands. researchgate.net

Catalytic Hydrogenation of Carbon Dioxide to Methanol (B129727)

The conversion of carbon dioxide (CO₂) into methanol is a critical area of research for chemical energy storage and the utilization of CO₂ as a C1 feedstock. Homogeneous catalysis offers a pathway to conduct this transformation under milder conditions than traditional heterogeneous methods. mdpi.com

Theoretical studies using density functional theory (DFT) have elucidated the mechanism for CO₂ hydrogenation to methanol catalyzed by a pincer-type complex, trans-RuH₂(CO)(dpa) (where dpa = this compound). mdpi.com The reaction is understood to proceed through a three-step catalytic process:

CO₂ Conversion to Formic Acid: The initial step involves the hydrogenation of carbon dioxide to produce formic acid.

Formic Acid Conversion to Formaldehyde (B43269): The formic acid intermediate is then further hydrogenated to yield formaldehyde and water.

Formaldehyde Conversion to Methanol: In the final step, formaldehyde is hydrogenated to the desired product, methanol.

Ruthenium and Iridium-Catalyzed Hydrogenation Systems

Beyond CO₂ reduction, ruthenium complexes featuring the this compound ligand are effective in other hydrogenation reactions. The bifunctional catalyst RuHCl(CO)(dpa) has been successfully employed for the catalytic hydrogenation of esters. mdpi.com Furthermore, this same complex has demonstrated excellent catalytic efficiency in the hydrogenation of cyclic carbonates, which can be sourced from CO₂ and epoxides, yielding methanol and the corresponding diols. mdpi.com

While ruthenium complexes with this ligand are well-documented, the application of corresponding iridium complexes in hydrogenation is a developing area of interest, leveraging iridium's known catalytic prowess in various hydrogenation reactions.

Carbon-Carbon Coupling Reactions

Palladium complexes incorporating phosphine ligands are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The this compound ligand can be employed in these systems to facilitate a variety of cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is a powerful tool for synthesizing biaryls and other conjugated systems. nih.gov Palladium complexes containing N-substituted bis(diphenylphosphino)amine-type ligands have been synthesized and evaluated as catalysts in the Suzuki-Miyaura cross-coupling of aryl bromides with phenylboronic acid, showing them to be efficient catalyst systems. researchgate.net The choice of phosphine ligand is critical to the success of these reactions, influencing the rates of oxidative addition and reductive elimination in the catalytic cycle. nih.gov

Table 1: Suzuki-Miyaura Coupling Catalyzed by Palladium Complexes with Bis(diphenylphosphino)amine Derivatives


Catalyst SystemAryl HalideBoronic AcidConditionsYieldReference
[Pd{(Ph2P)2N(CH2)3Si(OCH3)3-κP,P'}Cl2]Aryl BromidesPhenylboronic AcidAmbient or elevated temperatureEfficient organic-chemistry.org
[Pd{(Ph2P)2N(R)}Cl2] (R=various substituents)Aryl HalidesPhenylboronic AcidVariesGood organic-chemistry.org

Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed method for the coupling of unsaturated halides with alkenes. organic-chemistry.org The ligand environment around the palladium center is crucial for achieving high yields and selectivity. Palladium(II) complexes with aminophosphine (B1255530) ligands, including derivatives of bis(diphenylphosphino)amine, have been evaluated as catalysts for the Heck reaction. These complexes have shown good catalytic activities for the coupling of various aryl iodides and bromides with styrene (B11656) under mild conditions, often in the presence of air and moisture, leading to excellent yields of the desired stilbene (B7821643) products. researchgate.net

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting amines with aryl halides. wikipedia.org The evolution of this reaction has seen the development of several generations of catalyst systems, often involving bidentate phosphine ligands to enhance reaction rates and yields. wikipedia.org While a wide variety of phosphine ligands have been explored for this transformation, the specific use of this compound provides a chelating P-N-P framework that can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

Stille, Sonogashira, Negishi, and Hiyama Coupling Reactions

The versatility of palladium catalysts supported by phosphine ligands extends to a broad array of other named cross-coupling reactions.

Stille Coupling: This reaction couples organic halides with organotin compounds. thermofishersci.insynarchive.com The choice of phosphine ligand is critical, as bulky ligands can accelerate oxidative addition, a key step in the catalytic cycle. nih.gov

Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides, typically using a palladium-phosphine complex and a copper(I) cocatalyst. libretexts.orgorganic-chemistry.org

Negishi Coupling: This reaction forms carbon-carbon bonds by coupling organic halides or triflates with organozinc compounds. wikipedia.org Palladium(0) species, often supported by phosphine ligands, are generally used as the catalyst. wikipedia.org

Hiyama Coupling: This reaction utilizes organosilanes as coupling partners with organic halides, catalyzed by palladium. wikipedia.org A key feature is the activation of the organosilane, often with a fluoride (B91410) source, to facilitate transmetalation to the palladium center. wikipedia.org

Complexes with bis(phosphino)amine ligands have been noted for their catalytic activity in a range of C-C cross-coupling reactions, indicating the potential applicability of this compound in these transformations. researchgate.net

Hydroformylation and Dehydrogenation Catalysis

Complexes of this compound, a classic 'PNP' pincer-type ligand, have demonstrated significant utility in catalysis, particularly in reactions involving the activation of small molecules. Their applications in hydroformylation and dehydrogenation reactions are noteworthy, leveraging the unique electronic and steric properties conferred by the ligand architecture.

Hydroformylation, or oxo-synthesis, is a critical industrial process for producing aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). Rhodium complexes modified with phosphine ligands are among the most efficient catalysts for this transformation. The use of this compound hydrochloride in conjunction with rhodium has been noted for its utility in hydroformylation reactions. smolecule.com

The generally accepted mechanism for hydroformylation catalyzed by rhodium-phosphine complexes, known as the Heck and Breslow mechanism, involves a series of key steps. The catalytic cycle typically begins with a rhodium hydride complex.

Ligand Dissociation and Alkene Coordination: A vacant coordination site is generated on the rhodium center, often through the dissociation of a CO ligand. An alkene molecule then coordinates to this site.

Hydrorhodation: The coordinated alkene undergoes migratory insertion into the rhodium-hydride (Rh-H) bond, forming a rhodium-alkyl intermediate. This step is crucial as it determines the regioselectivity of the reaction (i.e., the formation of linear vs. branched aldehydes).

CO Insertion: A molecule of carbon monoxide inserts into the rhodium-alkyl (Rh-C) bond, yielding a rhodium-acyl species.

Oxidative Addition and Reductive Elimination: Dihydrogen (H₂) from the syngas adds to the rhodium center via oxidative addition. The final aldehyde product is then formed through reductive elimination from the resulting dihydrido-acyl-rhodium complex, regenerating the catalytically active rhodium hydride species.

Ruthenium complexes incorporating PNP pincer ligands, including this compound, are highly effective catalysts for the acceptorless dehydrogenation of alcohols. This process, which generates aldehydes, ketones, or esters with the liberation of hydrogen gas, is a key transformation in green chemistry and hydrogen storage technologies.

A notable example is the complex {bis[2-(diphenylphosphino)ethyl]amine}carbonylchlorohydridoruthenium(II), commercially known as Ru-MACHO®. This catalyst and related Ru-PNP complexes operate through a mechanism involving metal-ligand cooperation (MLC). researchgate.netresearchgate.net In this pathway, the amine group of the pincer ligand is not merely a spectator but actively participates in the catalytic cycle.

The proposed mechanism for alcohol dehydrogenation often involves the following steps:

Alcohol Coordination: An alcohol molecule coordinates to the ruthenium center.

Deprotonation and β-Hydride Elimination: The coordinated alcohol is deprotonated, often assisted by an external base or by the deprotonation of the N-H group on the ligand itself, forming a ruthenium-alkoxide intermediate. This is followed by β-hydride elimination, where a hydrogen from the alcohol's α-carbon is transferred to the metal center, forming a ruthenium hydride, releasing the corresponding aldehyde or ketone, and generating H₂. mdpi.com

Amine/Amido Interconversion: In the MLC pathway, the ligand can exist in both its neutral amine (PNP) and deprotonated amido (P⁻NP) forms. The deprotonation of the ligand backbone facilitates the deprotonation of the substrate alcohol. The subsequent protonation of the amido ligand by another alcohol molecule can regenerate the amine form and complete the catalytic cycle. researchgate.net

This cooperative mechanism allows the reaction to proceed under relatively mild and often neutral conditions. acs.org Ruthenium PNP pincer complexes have demonstrated high turnover numbers in the conversion of primary alcohols to esters and secondary alcohols to ketones. acs.org

Oligomerization and Polymerization Reactions

Metal complexes of this compound and its derivatives are versatile catalysts for carbon-carbon bond formation, particularly in the oligomerization and polymerization of olefins.

Nickel(II) complexes featuring bis(diphenylphosphino)amine-type ligands are effective catalyst precursors for the oligomerization of ethylene (B1197577) to produce linear alpha-olefins (LAOs), such as 1-butene (B85601) and 1-hexene. mdpi.com These LAOs are valuable co-monomers in the production of polyethylene (B3416737). Upon activation with a co-catalyst, typically an organoaluminum compound like ethylaluminum dichloride (EtAlCl₂) or modified methylaluminoxane (B55162) (MMAO), these nickel complexes form the active catalytic species. researchgate.net

The general mechanism for ethylene oligomerization at a nickel center involves a series of coordination, insertion, and elimination steps:

Activation: The nickel pre-catalyst reacts with the co-catalyst to form a cationic nickel-hydride or nickel-alkyl active species.

Chain Propagation: Ethylene molecules sequentially coordinate to the nickel center and insert into the nickel-alkyl bond, extending the hydrocarbon chain.

Chain Transfer: The growing polymer chain is terminated by β-hydride elimination, which releases the α-olefin product and regenerates a nickel-hydride species, allowing the catalytic cycle to continue. mdpi.com

The selectivity of the process (dimerization to butenes, trimerization to hexenes, etc.) is influenced by the steric and electronic properties of the PNP ligand, as well as reaction parameters like temperature, pressure, and the nature of the co-catalyst. researchgate.net

Catalytic Performance of Nickel(II)-PNP Complexes in Ethylene Oligomerization
Catalyst SystemCo-catalystActivity (kg product/g Metal·h)Selectivity (wt%)ConditionsReference
{[Ph₂PN(i-Bu)PPh₂]CrCl₂(μ-Cl)}₂MMAO198.31-Hexene + 1-Octene: 76.4%45 °C, 45 bar nih.gov
Ni(II) complex with (E)-N'-(1-(thiophen-2-yl)ethylidene)benzohydrazide ligandAlEtCl₂TOF: 31,200 (mol C₂H₄/mol Ni·h)Dimers (C₄): 64.8%, Trimers (C₆): 30.7%10 bar sci-hub.st

Beyond ethylene oligomerization, metal complexes of bis(diphenylphosphino)amine and related structures catalyze other important polymerization reactions. A significant example is the co-oligomerization of ethylene with other monomers, such as styrene.

Chromium complexes containing bis(diphenylphosphino)amine (PNP) ligands, when activated by MMAO, catalyze the co-oligomerization of ethylene and styrene. researchgate.netresearchgate.net This reaction produces a mixture of valuable phenyl-hexene and phenyl-octene isomers. The mechanism is believed to proceed through the formation of a five-membered chromacycle intermediate from the initial coordination of an ethylene or styrene molecule. Subsequent insertion of the second monomer leads to a seven-membered metallacycle, which then undergoes reductive elimination to release the co-oligomer product. researchgate.net The structure of the PNP ligand influences the selectivity, with bulkier ligands sometimes favoring ethylene homo-oligomerization over co-oligomerization. researchgate.net

These co-oligomerization products can then be used as monomers in subsequent polymerization reactions with other catalysts, such as metallocenes, to produce polyethylene with unique branched structures. researchgate.netresearchgate.net

Multi-component Reactions

Multi-component reactions, where three or more reactants combine in a single synthetic operation, are highly efficient methods for building molecular complexity. The co-oligomerization of ethylene and styrene, catalyzed by chromium-PNP systems, serves as a prime example of a multi-component polymerization. researchgate.netresearchgate.net In this process, the catalyst, ethylene, and styrene are all brought together to form a range of more complex olefinic products in one pot.

The reaction pathways can be intricate, with different potential routes for monomer insertion. For instance, the reaction can initiate with either an ethylene or a styrene molecule coordinating to the chromium center. researchgate.net The subsequent steps and the regiochemistry of the second monomer insertion determine the final isomer distribution. This catalytic system demonstrates the ability of bis(diphenylphosphino)amine metal complexes to orchestrate complex transformations involving multiple substrates, highlighting their potential in advanced synthetic applications.

Enantioselectivity and Chiral Induction in Catalysis

The ability to induce chirality and control enantioselectivity is a cornerstone of modern asymmetric catalysis. For catalysts based on this compound, this is typically achieved by introducing chiral elements into the ligand's backbone, creating a chiral coordination environment around the metal center.

The introduction of chirality into the backbone of a PNP pincer ligand is a fundamental strategy for achieving high levels of enantioselectivity. The rigidity and defined geometry of the pincer framework effectively transmit the chiral information from the ligand to the reacting substrates. rsc.org Various approaches have been developed to create these chiral backbones:

P-stereogenic centers: Incorporating phosphorus atoms that are themselves chiral centers.

Chirality in the aliphatic backbone: Introducing stereocenters in the ethylamine (B1201723) bridge of the ligand.

Use of a chiral scaffold: Building the PNP framework on an inherently chiral structure, such as a ferrocene (B1249389) unit. researchgate.net

The choice of chiral backbone has a profound impact on the catalyst's performance. Different backbones can alter the steric hindrance and electronic properties around the metal, influencing both catalytic activity and the degree of enantiomeric excess (ee) achieved. For example, in the asymmetric hydrogenation of ketones catalyzed by iron(II) complexes, modifying the chiral PNP ligand scaffold leads to significant variations in enantioselectivity.

Performance of Chiral PNP-Iron(II) Complexes in Asymmetric Hydrogenation of Acetophenone
Chiral Ligand Backbone FeatureCatalyst TypeEnantiomeric Excess (ee %)Reference
P-stereogenic CentersIron(II) PNP Complex48% mdpi.com
Unsymmetrical P-N-P' with Ferrocene ScaffoldIron(II) PNP' Complexup to 96% researchgate.net
Chirality from (S)-amino alcoholsIron(II) PNP' Complexup to 74%

The stereochemical outcome of a reaction is determined in the transition state of the enantioselectivity-determining step. Chiral PNP pincer complexes exert stereochemical control by creating a rigid and sterically demanding three-dimensional pocket around the metal's active site. This forces the prochiral substrate to approach and bind in a specific orientation to minimize steric clashes with the chiral ligand backbone.

A well-studied example is the asymmetric transfer hydrogenation of ketones catalyzed by chiral iron-PNP complexes. The proposed mechanism often involves an "outer-sphere" hydrogen transfer. In this pathway, the active species is a metal-hydride complex. The ketone substrate does not coordinate directly to the iron center but is held in the second coordination sphere through hydrogen bonding and steric interactions with the ligand.

The chiral ligand framework creates two non-equivalent pathways for the approach of the ketone. One orientation, leading to the major enantiomer of the alcohol product, allows the ketone to fit comfortably into the chiral pocket. The alternative approach, which would form the minor enantiomer, is sterically disfavored due to repulsive interactions between the substrate and bulky groups on the chiral ligand. mdpi.com This energy difference between the two diastereomeric transition states is the origin of the observed enantioselectivity. The rigidity of the pincer ligand is crucial for maintaining this well-defined chiral environment throughout the catalytic cycle. nih.gov

Catalyst Stability, Longevity, and Deactivation Pathways

The practical utility of a catalyst is determined not only by its activity and selectivity but also by its stability and lifespan. Pincer complexes are generally known for their high thermal stability due to the tridentate chelate effect. mdpi.com However, like many organometallic catalysts, they are susceptible to deactivation, particularly through oxidative pathways.

A primary deactivation pathway for catalysts containing this compound and related phosphine ligands is the oxidation of the phosphine groups. The phosphorus(III) centers in the phosphine arms are electron-rich and susceptible to oxidation by various oxidants, including atmospheric oxygen, peroxides, or even certain substrates and solvents under harsh conditions.

This oxidation converts the phosphine (PR₃) to a phosphine oxide (O=PR₃). The resulting phosphine oxide is a poor ligand for the transition metal center. Its coordination to the metal is weak, and its formation leads to the decomposition of the well-defined pincer complex. This loss of the ligand disrupts the catalyst's structure and electronic properties, resulting in a complete loss of catalytic activity. The amine moiety within the ligand backbone can also undergo oxidative degradation, although the oxidation of the soft phosphine donors is typically the more facile and primary deactivation route.

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which complicates purification and prevents catalyst reuse. To address this, strategies have been developed to immobilize catalysts containing phosphine ligands, rendering them recyclable.

One of the most effective methods is solid-phase synthesis , where the ligand is covalently anchored to an insoluble polymer support, such as Merrifield resin. rsc.org This modular approach allows for the synthesis of diverse libraries of supported ligands. core.ac.ukrsc.org The resulting polymer-supported catalyst exists as a solid, allowing it to be used in a slurry-type reaction. Upon completion of the reaction, the catalyst can be easily recovered by simple filtration, washed, and reused in subsequent batches. researchgate.net This technique effectively bridges the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst. Studies have shown that such immobilized catalysts can be recycled multiple times with only a minor decrease in activity and no significant loss of enantioselectivity. rsc.org

Computational and Theoretical Investigations of Bis 2 Diphenylphosphino Ethyl Amine Systems

Quantum Chemical Studies of Ligand Electronic Structure

Quantum chemical studies offer a molecular-level understanding of the intrinsic properties of a ligand before it coordinates to a metal center. These properties, including the spatial distribution of electron density and the energies of frontier molecular orbitals, are paramount in determining the ligand's subsequent coordination behavior and the reactivity of its metal complexes.

Density Functional Theory (DFT) has emerged as the predominant computational method for investigating the electronic properties of phosphine (B1218219) ligands due to its favorable balance of accuracy and computational cost. DFT calculations are widely employed to determine key characteristics of the Bis(2-(diphenylphosphino)ethyl)amine ligand, such as its conformational landscape, electronic structure, and reactivity descriptors.

One of the fundamental applications of DFT is the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the ligand's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the ligand. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For PN(H)P ligands, the HOMO is typically localized on the phosphorus lone pairs and the phenyl rings, indicating these are the primary sites for σ-donation to a metal center.

Another important property calculated using DFT is the molecular electrostatic potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. For this compound, MEP calculations reveal negative potential (electron-rich regions) around the phosphorus and nitrogen atoms, confirming their nucleophilic character and suitability as donor atoms for coordination to metal cations. researchgate.net

Calculated PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ligand's electron-donating capability, primarily from the phosphorus lone pairs.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ligand's ability to accept back-donation from a metal into its σ* orbitals.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Correlates with the ligand's chemical reactivity and stability; a smaller gap implies higher reactivity.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential on the electron density surface.Identifies the electron-rich phosphorus and nitrogen atoms as the primary sites for metal coordination.

Elucidation of Metal-Ligand Bonding Interactions

Understanding the nature of the bond between the this compound ligand and a transition metal is fundamental to explaining the stability, structure, and reactivity of the resulting complex. Computational methods provide a detailed decomposition of these interactions, quantifying the contributions from various orbital interactions and mapping the resulting charge distribution.

The bonding in transition metal-phosphine complexes is classically described by the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation from the ligand's lone pair to a vacant metal d-orbital, and π-back-donation from a filled metal d-orbital to a vacant σ* anti-bonding orbital of the P-C bonds. Computational techniques allow for a quantitative assessment of these interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study metal-ligand bonding. wisc.edu It analyzes the electron density of a calculated system to provide a localized picture of chemical bonds and lone pairs. For a metal complex of this compound, NBO analysis can quantify the charge transfer between the ligand and the metal. aimspress.com The analysis provides information on the "donor-acceptor" interactions between filled NBOs (donors) and empty NBOs (acceptors). The interaction between the phosphorus lone pair (donor) and vacant metal d-orbitals (acceptor) corresponds to σ-donation. Conversely, interactions from filled metal d-orbitals (donor) to the ligand's anti-bonding orbitals (acceptor) quantify the extent of π-back-donation. aimspress.comresearchgate.net Studies on related systems show that phosphine ligands are strong σ-donors and variable π-acceptors. nih.gov

In addition to NBO, Atoms in Molecules (AIM) theory can be used to analyze the topology of the electron density, characterizing the nature of the metal-phosphorus and metal-nitrogen bonds as either predominantly covalent or ionic. researchgate.net Furthermore, calculations of the charge distribution, using methods like Mulliken or Hirshfeld population analysis, reveal how the electron density is partitioned among the metal, phosphorus, nitrogen, and other atoms in the complex. This information is crucial for understanding the electronic effects of the ligand on the metal center, which directly impacts its catalytic performance. researchgate.net Theoretical studies on similar P,N ligands have shown that upon coordination, a significant transfer of electron density occurs from the ligand to the metal ion. researchgate.netresearchgate.net

Analysis MethodInformation GainedRelevance to M-[PN(H)P] Bonding
Natural Bond Orbital (NBO) Quantifies donor-acceptor interactions and charge transfer.Measures the strength of σ-donation from P/N to the metal and π-back-donation from the metal to the ligand.
Atoms in Molecules (AIM) Characterizes the topology of electron density at bond critical points.Determines the covalent vs. ionic character of the metal-phosphorus and metal-nitrogen bonds.
Population Analysis (e.g., Mulliken, Hirshfeld) Partitions total electron density among the atoms in the complex.Shows the final charge distribution and net charge transfer between the ligand and the metal center.

Mechanistic Modeling of Catalytic Cycles

DFT calculations are used to map out the potential energy surface for complex catalytic reactions. For a hydrogenation reaction, this involves modeling several key elementary steps: coordination of the alkene substrate, oxidative addition of H₂, migratory insertion of the alkene into a metal-hydride bond, and reductive elimination of the alkane product to regenerate the catalyst. libretexts.orglibretexts.org By calculating the Gibbs free energy of each species along the reaction coordinate, a complete energy profile can be constructed. This profile reveals the most favorable reaction pathway and helps to understand how the electronic and steric properties of the PN(H)P ligand influence each step. For instance, the electron-donating ability of the phosphine groups can affect the barrier for oxidative addition of H₂. mdpi.com

For palladium-catalyzed cross-coupling reactions , such as the Heck or Suzuki reactions, the modeled catalytic cycle typically includes: oxidative addition of an aryl halide to the Pd(0) center, coordination of the second substrate (e.g., an alkene for the Heck reaction), migratory insertion, β-hydride elimination, and reductive elimination or base-assisted regeneration of the Pd(0) catalyst. wikipedia.orglibretexts.org Computational studies on these systems focus on how the PN(H)P ligand's bite angle and flexibility accommodate the different geometries required for each elementary step, from the square planar Pd(II) intermediates to the three-coordinate species that may precede reductive elimination. elsevierpure.com The catalytic activity of palladium complexes with related bis(diphenylphosphino)amine ligands has been investigated in Suzuki coupling reactions. researchgate.net

A primary goal of mechanistic modeling is the precise characterization of all stationary points on the potential energy surface, which include stable reactants, products, and reaction intermediates, as well as the high-energy transition states that connect them. acs.org

For a catalytic cycle involving a this compound complex, DFT calculations can predict the geometries and relative energies of numerous potential intermediates, such as the substrate-bound complex, the product of oxidative addition, and post-insertion species. By comparing the energies of different possible pathways (e.g., neutral vs. cationic pathways in the Heck reaction), the model can predict which mechanism is operative under specific conditions. elsevierpure.comacs.org These predictions provide invaluable insights for optimizing reaction conditions and for the rational design of more efficient catalysts.

Below is a representative table of calculated relative free energies for a hypothetical Heck cross-coupling reaction catalyzed by a Pd-PN(H)P complex, illustrating the type of data generated from mechanistic modeling.

Species / StateDescriptionRelative Free Energy (kcal/mol)
Cat + Substrates Separated Pd(0)-PN(H)P catalyst, aryl halide, and alkene0.0
TS1 Transition state for oxidative addition+15.5
Intermediate 1 Pd(II) aryl-halide complex-5.2
Intermediate 2 Alkene-coordinated Pd(II) complex-3.1
TS2 Transition state for migratory insertion+21.8
Intermediate 3 Post-insertion Pd(II)-alkyl complex-11.4
TS3 Transition state for β-hydride elimination+19.7
Intermediate 4 Product-coordinated Pd(II)-hydride complex-8.5
Cat + Products Regenerated catalyst and separated products-25.0

Note: The values in this table are illustrative and represent typical energy profiles found in DFT studies of palladium-catalyzed cross-coupling reactions. The highest energy transition state (TS2 at +21.8 kcal/mol) would be identified as the turnover-determining transition state for this hypothetical cycle.

Rational Catalyst Design through Computational Predictions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of catalysts, enabling researchers to predict and understand the behavior of complex systems at a molecular level. For catalysts incorporating the this compound (also known as a PNP-type ligand) framework, theoretical investigations have provided profound insights into reaction mechanisms, catalyst stability, and the electronic and steric factors that govern reactivity. This predictive power allows for the in-silico screening of potential catalysts and the targeted modification of ligand structures to achieve desired catalytic performance, thereby accelerating the development of more efficient and selective chemical transformations.

A significant area of focus for computational studies has been the elucidation of reaction pathways for catalytic processes. For instance, DFT calculations have been instrumental in mapping the intricate steps of acceptorless dehydrogenation of methanol (B129727) to produce syngas (CO and H₂), a reaction catalyzed by a ruthenium complex featuring a this compound derivative, often referred to as a Ru-MACHO complex. nih.govacs.org These theoretical models have detailed the entire catalytic cycle, from the initial activation of the catalyst to the step-by-step transformation of the substrate.

Furthermore, computational predictions allow for a direct comparison between different catalyst congeners. For example, by substituting the ruthenium center in the MACHO-type complex with manganese, DFT calculations predicted a higher Gibbs energy barrier of 34.1 kcal/mol for the rate-determining step, suggesting reduced efficiency compared to the ruthenium analogue. nih.govacs.org This type of comparative analysis provides a rational basis for metal selection in catalyst design, guiding experimental efforts toward more promising candidates.

Beyond mapping reaction pathways, DFT is used to probe the fundamental properties of the catalyst and its intermediates. Studies on Ru-PNP complexes have investigated the basicity of the nitrogen donor in the ligand backbone, calculating its pKa to be around 25 in the resting state. nih.gov This high basicity suggests that the nitrogen center is likely to remain protonated throughout the catalytic cycle, a critical insight that helps to rule out certain proposed mechanisms, such as those involving reversible protonation of the amido group. nih.gov

In the context of CO₂ hydrogenation to methanol, another important industrial process, computational modeling of a Ru-MACHO catalyst has been employed to unravel the complex network of possible reaction pathways. researchgate.net These studies help identify the most plausible mechanisms and the active resting states of the catalyst under reaction conditions, such as Ru-formate and Ru-carbamate species. researchgate.net The strong correlation observed between computationally predicted turnover numbers and experimentally measured data validates the accuracy of the theoretical models and their utility in predicting catalytic performance. researchgate.netrsc.orgresearchgate.net This synergy between computation and experimentation allows for a deeper understanding of the catalytic system and provides a clear roadmap for designing next-generation catalysts with enhanced activity and selectivity.

Interactive Data Tables

Table 1: Calculated Gibbs Free Energy Barriers (ΔG‡) for Key Steps in Methanol Dehydrogenation Catalyzed by MACHO-Type Complexes.

CatalystReaction StepΔG‡ (kcal/mol)Reference
Ru-MACHO Nucleophilic attack of MeO⁻9.6 nih.govacs.org
Ru-MACHO H₂ release (Rate-Determining Step)32.5 nih.govacs.org
Mn-MACHO Rate-Determining Step34.1 nih.govacs.org

Data derived from DFT calculations on the acceptorless dehydrogenation of methanol. nih.govacs.org

Table 2: Computationally Predicted Properties of PNP-Ruthenium Catalytic Intermediates.

Complex/IntermediatePropertyPredicted ValueMethodReference
[Ru(PNP)] Resting State pKa of Amido Moiety25AIMD Simulation nih.gov
Ru-MACHO in CO₂ Hydrogenation Primary Resting StateRu-formateDFT (M06/M06L) researchgate.net
Ru-MACHO in CO₂ Hydrogenation Secondary Resting StateRu-carbamateDFT (M06/M06L) researchgate.net

These properties are predicted through various computational methods to understand catalyst behavior under reaction conditions.

Advanced Ligand Design and Future Research Directions

Tailoring Steric and Electronic Properties through Ligand Modification

The catalytic activity and selectivity of metal complexes are profoundly influenced by the steric and electronic environment created by the supporting ligands. For Bis(2-(diphenylphosphino)ethyl)amine, modifications can be targeted at the phosphorus donor atoms or the central nitrogen atom, allowing for a high degree of tunability.

Systematic variation of substituents on the this compound framework provides a powerful tool for fine-tuning its coordination properties. Modifications primarily target the phenyl groups on the phosphorus atoms or, more commonly, involve functionalization of the central amine group.

The introduction of N-substituents bearing additional heteroatoms can expand the ligand's denticity, enabling the formation of coordination polymers, or provide a reactive handle for grafting the ligand onto a solid support. researchgate.net In the context of ethylene (B1197577) oligomerization catalyzed by nickel complexes, the choice of an N-arylthioether versus an N-alkylthioether substituent was shown to have a significant influence on catalytic activity and selectivity, highlighting the subtle yet critical role of the N-substituent in dictating catalytic outcomes. researchgate.net Research on N,N-Bis(diphenylphosphino)ethylaniline derivatives, where an ethylaniline group is attached to the nitrogen, further demonstrates how N-substitution can be used to create a diverse library of ligands for various transition metals like palladium and platinum. researchgate.net

The synthesis of chiral versions of this compound, often referred to as chiral PNP ligands, is crucial for their application in asymmetric catalysis, where creating a specific enantiomer of a product is desired. Chirality can be introduced into the ligand backbone, via a chiral N-substituent, or by using P-chirogenic phosphine (B1218219) donors.

Significant success has been achieved using chiral PNP ligands in the enantioselective hydrogenation of prochiral ketones. researchgate.netresearchgate.net For example, a manganese complex incorporating a chiral PNP ligand derived from (2R,5R)-2,5-dimethylphospholane proved to be a highly active catalyst for the hydrogenation of various aryl-alkyl and even challenging aliphatic ketones, achieving notable enantioselectivities. researchgate.net Similarly, an iron complex with a related chiral P-NH-P' ligand demonstrated high efficiency and enantioselectivity (up to 80% ee) in the hydrogenation of acetophenone. acs.org

A novel, electron-rich chiral PNP ligand, named Heng-PNP, which features a rigid backbone and a bulky phospholane (B1222863) motif, has been developed for the iridium-catalyzed asymmetric hydrogenation of challenging diaryl ketones. acs.org This catalyst system achieves excellent enantioselectivities (up to 98% ee) and high turnover numbers, underscoring the effectiveness of meticulously designed P-chirogenic PNP ligands in demanding transformations. acs.org The high level of stereoinduction is attributed to the unique and stable chiral pocket created by the ligand around the metal center. acs.org

Table 1: Performance of Chiral this compound Analogues in Asymmetric Hydrogenation of Ketones
Catalyst/Ligand TypeSubstrateConversion (%)Enantiomeric Excess (ee %)ConditionsReference
Mn-PNP Complex (chiral phospholane)Acetophenone>9984 (S)30 bar H₂, 40 °C, 4 h researchgate.net
Mn-PNP Complex (chiral phospholane)2-Hexanone>9972 (R)30 bar H₂, 40 °C, 4 h researchgate.net
Fe-(S,S)-P-NH-P' ComplexAcetophenone-80 (S)5 atm H₂, 50 °C acs.org
Ir/Heng-PNP Complex1-(naphthalen-2-yl)ethan-1-one>999850 atm H₂, rt, 12 h acs.org
Ir/Heng-PNP ComplexBenzophenone>999550 atm H₂, rt, 12 h acs.org

Development of Immobilized and Heterogenized Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the product mixture can be challenging. Immobilizing the catalyst on a solid support combines the advantages of homogeneous catalysis with the ease of separation characteristic of heterogeneous catalysts.

Silica (B1680970) is a common support for catalyst immobilization due to its high surface area, mechanical stability, and well-defined surface chemistry. The primary strategy for anchoring this compound-type ligands to silica involves modifying the ligand with a functional group capable of forming a covalent bond with the silica surface.

A common approach is to introduce an alkoxysilane group, such as a triethoxysilyl moiety, onto the ligand framework. tamu.edu This functionalized ligand can then be reacted with the surface silanol (B1196071) (Si-OH) groups of silica, forming stable Si-O-Si covalent bonds. However, the immobilization process is not always straightforward. Solid-state ³¹P CP/MAS NMR studies have been instrumental in identifying unintended side reactions that can occur on the silica surface. tamu.edutamu.edu One significant byproduct is the formation of an ethylphosphonium salt, where the phosphine is quaternized by an ethyl group originating from the ethoxysilyl linker. tamu.eduacs.org Another identified side reaction is the rearrangement of the bisphosphinoamine group into a phosphinimine unit, which can subsequently hydrolyze, leading to cleavage of the ligand. tamu.edu Understanding these pathways is critical for optimizing immobilization procedures to maximize the density of active, correctly-anchored catalytic sites.

An emerging strategy for heterogenization is the use of ligands as building blocks for coordination polymers or metal-organic frameworks (MOFs). nih.gov In this approach, the ligand, or a functionalized derivative, acts as a linker that connects metal nodes to form a crystalline, porous network. While specific examples using the parent this compound as the primary linker are not extensively documented, the design principles are well-established.

To be suitable as a linker, the ligand would need to be modified to incorporate additional coordinating groups, such as carboxylates or pyridyls, on the phenyl rings or the N-substituent. This would allow it to bridge multiple metal centers, forming a stable, extended network. N-functionalization that expands the denticity of the ligand is a promising route toward this goal. researchgate.net The resulting porous material would feature catalytically active phosphine sites distributed throughout its structure. This architecture offers potential advantages such as high catalyst loading, prevention of catalyst dimerization or decomposition, and size-selective catalysis based on the network's pore dimensions.

Water-Soluble this compound Ligands for Biphasic Catalysis

Biphasic catalysis, particularly using water as one of the phases, is a cornerstone of green chemistry. It allows for the simple separation of the water-soluble catalyst from the typically organic and water-immiscible product phase, facilitating catalyst recycling and minimizing product contamination.

The inherent hydrophobicity of this compound necessitates chemical modification to render it water-soluble. A highly effective and flexible method is the acylation of the central amine nitrogen with a reagent containing a water-solubilizing group. acs.orgillinois.eduacs.orgharvard.edu This approach allows for the introduction of a wide range of polar functionalities, such as carboxylates, sulfonates, or polyethers, to create amphiphilic ligands that are soluble in aqueous media. acs.orgillinois.edu

Another successful strategy involves building a ligand with an inherently water-soluble moiety. The synthesis of N,N-bis(diphenylphosphinomethyl)-2-aminoethylphosphonic acid is a prime example, where the terminal phosphonic acid group imparts excellent water solubility. nih.govresearchgate.net The resulting sodium salts of this ligand can be used to prepare water-soluble transition metal complexes. nih.gov

These water-soluble ligands have been successfully employed in various catalytic reactions. Rhodium complexes of these ligands are active in the aqueous biphasic hydroformylation of olefins, a process of significant industrial relevance. researchgate.netmatthey.com The efficiency of these catalytic systems relies on the stability of the metal complexes in aqueous media and the pH-dependent coordination behavior of the ligands. smolecule.com This approach not only simplifies product separation but also enhances catalyst lifetime, making it a sustainable alternative to conventional homogeneous catalysis in organic solvents.

Bio-inspired and Supramolecular Catalysis using this compound Derivatives

The principles of enzymatic catalysis, where a protein's three-dimensional structure creates a specific microenvironment around an active site, offer a powerful blueprint for designing synthetic catalysts. princeton.edunih.gov This concept of a "second coordination sphere" that influences substrate binding and transition state stabilization is being explored through bio-inspired and supramolecular approaches with derivatives of this compound.

A direct approach to bio-inspired catalysis involves conjugating a metal complex with a biological molecule. In a notable example, a rhodium(I) complex of a biotin-functionalized this compound derivative was bound to the protein avidin. harvard.edu This hybrid catalyst was utilized in the asymmetric hydrogenation of α-acetamidoacrylic acid. The protein environment, acting as a chiral scaffold, induced a modest enantiomeric excess in the product, (S)-N-acetylalanine. harvard.edu While the selectivity was not high, this work demonstrated the feasibility of embedding these synthetic complexes within a biological matrix to create artificial metalloenzymes, where the protein superstructure can influence the catalytic outcome. harvard.edu

Research Findings: Bio-Inspired Rhodium-Avidin Hybrid Catalyst
Catalyst SystemReactionSubstrateKey Finding
Rh(I) complex of biotinylated this compound + AvidinAsymmetric Hydrogenationα-acetamidoacrylic acidModest enantiomeric excess (16-18%) of (S)-N-acetylalanine was achieved, demonstrating that the protein's chiral environment influences the catalytic center. harvard.edu

Supramolecular chemistry offers another avenue to mimic enzymatic function by creating well-defined, confined reaction spaces through self-assembly. rsc.org The functionalization of the amine bridge in this compound is a key strategy for programming molecules for self-assembly. harvard.eduillinois.edu By attaching moieties capable of non-covalent interactions (e.g., hydrogen bonding, host-guest recognition), these ligands can be used to construct larger architectures like metallacages or capsules. nih.gov While the direct use of a self-assembled cage based on this specific ligand for catalysis is an emerging area, the principle has been widely established. rsc.org Such structures can encapsulate substrates, influencing reaction selectivity by controlling substrate orientation and stabilizing specific transition states, akin to an enzyme's active site. rsc.org

Exploration of Novel Metal Centers and Reaction Types

While rhodium and palladium complexes of this compound and its analogues have been extensively studied, future research is increasingly focused on expanding the catalytic repertoire by incorporating other metal centers and targeting new chemical transformations. This exploration is driven by the desire for more cost-effective, sustainable catalysts and the need to access novel reactivity. digitellinc.com

A significant area of development is the use of earth-abundant, first-row transition metals. Iron, for instance, has been successfully incorporated into catalytic systems using derivatives of this ligand family. Recent research has shown that iron(II) complexes bearing N-(2-(diphenylphosphino)ethyl)-tetrahydroquinolin-8-amine ligands are effective catalysts for the ring-opening polymerization (ROP) of ε-caprolactone. nih.gov This reaction provides a pathway to biodegradable polyesters, and the use of a biocompatible metal like iron is a key advantage. The studies revealed that both mono- and di-nuclear iron complexes could be formed, and they displayed good catalytic activity for producing polyesters with controlled molecular weights and narrow polydispersity. nih.gov

Catalytic Performance of Iron(II) Complexes in ε-Caprolactone ROP nih.gov
Iron Complex[ε-CL]/[Fe] RatioTime (min)Conversion (%)PDI
Fe1 (mononuclear)2003096.81.18
Fe2 (mononuclear)2003097.21.15
Fe4 (dinuclear)2003095.41.23

Coinage metals also represent a new frontier. Dinuclear gold(I) complexes have been synthesized using a related ligand, bis[2-(diphenylphosphano)methyl]amine. rsc.org Structural analysis confirmed the linear coordination of the gold(I) centers to the phosphorus atoms. While the primary application investigated for these specific gold complexes was in medicinal chemistry, their successful synthesis and characterization pave the way for exploring their catalytic potential. rsc.orgwits.ac.za Similarly, silver(I) complexes have been prepared, often forming polymeric chain structures through self-assembly. rsc.org

Beyond introducing new metals, researchers are also uncovering novel reaction types for established metal systems. For example, palladium(II) complexes with related bis(phosphine) ligands have been investigated as catalysts for the synthesis of butenes and hexenes from ethylene, with the palladium-ethyl intermediate identified as the catalyst's resting state. units.it This moves beyond the typical cross-coupling reactions and into the domain of olefin oligomerization. The continued study of reaction mechanisms, often using advanced techniques like high-pressure NMR and IR spectroscopy, is crucial for optimizing these systems and discovering new catalytic applications. rsc.org

Summary of Novel Metal Centers and Reaction Types
Metal CenterLigand TypeReaction TypeKey Finding
Iron(II)N-(2-(diphenylphosphino)ethyl)-tetrahydroquinolin-8-amine derivativesRing-Opening PolymerizationEffective catalysis for ε-caprolactone polymerization, producing polyesters with controlled polydispersity. nih.gov
Gold(I)bis[2-(diphenylphosphano)methyl]amineComplex SynthesisStable dinuclear gold(I) complexes were synthesized and structurally characterized, opening avenues for catalytic studies. rsc.org
Palladium(II)4,5-Bis(diphenylphosphino)acenaphtheneEthylene OligomerizationCatalyzes the formation of butenes and hexenes from ethylene. units.it
Rhodium(I)This compound derivativesAsymmetric HydrogenationWhen conjugated with avidin, forms a hybrid biocatalyst capable of modest enantioselectivity. harvard.edu

Q & A

Basic Research Question

  • ¹H/³¹P NMR : ¹H NMR identifies amine and ethylene proton environments (e.g., δ 2.00–3.30 ppm for –CH₂– groups in ). ³¹P NMR distinguishes phosphorus environments; for example, free phosphine ligands exhibit distinct shifts compared to metal-coordinated species .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns (e.g., [M-H]⁻ peaks at m/z 667.1139 in ) .
  • X-ray Crystallography : Resolves coordination geometry, as demonstrated in Fe complexes with bis(diphenylphosphino)amine ligands (e.g., Fe-P bond lengths of 2.43–2.80 Å in ) .

How does the steric and electronic profile of this compound derivatives influence their coordination behavior?

Advanced Research Question

  • Steric Effects : Bulky substituents (e.g., di-t-butylphosphino groups in ) reduce ligand flexibility, favoring monodentate coordination. Conversely, smaller groups (diethyl) enable chelation, as seen in Ru complexes for ethanol dehydrogenation .
  • Electronic Tuning : Electron-donating substituents (e.g., adamantyl in ) enhance π-backbonding in metal complexes, improving catalytic activity in hydrogenation or dehydrogenation reactions .
  • Case Study : Fe complexes with thioether-modified ligands () show flattened tetrahedral geometries due to weak secondary P coordination, highlighting steric vs. electronic trade-offs .

What strategies mitigate air sensitivity during the handling of this compound ligands in catalysis?

Advanced Research Question

  • Inert Atmosphere : Use gloveboxes or Schlenk lines for synthesis and storage. Pre-purge reaction vessels with argon/nitrogen .
  • Stabilized Solutions : Dissolve ligands in dry, degassed THF (e.g., 10% w/w solutions in ) to minimize oxidation .
  • In Situ Generation : Prepare metal-ligand complexes immediately before catalytic runs to avoid ligand degradation .

How can contradictions in catalytic activity data for Ru complexes of this compound be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Isomeric Variants : Mixtures of isomers (e.g., ’s dichlorobis[ligand]Ru(II)) may exhibit divergent reactivities. Use chiral HPLC or ³¹P NMR to isolate/identify isomers .
  • Reaction Conditions : Solvent polarity (e.g., THF vs. ethanol) and temperature alter turnover frequencies. Systematic optimization is required, as seen in ethanol dehydrogenation studies .
  • Ligand-Metal Ratio : Excess ligand can inhibit catalysis by saturating coordination sites. Titrate ligand:metal ratios (e.g., 1:1 vs. 2:1) to identify optimal stoichiometry .

What are the key differences in catalytic performance between this compound and its N-thioether-modified analogs?

Advanced Research Question

  • Coordination Strength : Thioether-modified ligands () exhibit weaker secondary P coordination (Fe-P = 2.70–2.80 Å vs. 2.43 Å for unmodified ligands), reducing metal center electron density and altering redox properties .
  • Catalytic Selectivity : Thioether groups can stabilize specific transition states, improving selectivity in asymmetric hydrogenation. Compare turnover numbers (TON) and enantiomeric excess (ee) in model reactions .

How do substituents on the phosphorus atoms impact the stability of this compound ligands in aqueous media?

Advanced Research Question

  • Hydrophobic Groups : Adamantyl or biphenyl substituents () enhance hydrophobicity, reducing hydrolysis. Use in biphasic (water/organic) systems for recyclable catalysis .
  • Electron-Withdrawing Groups : Cyano or chloride substituents () increase susceptibility to oxidation. Stabilize via coordination to early transition metals (e.g., Ti, Zr) .

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